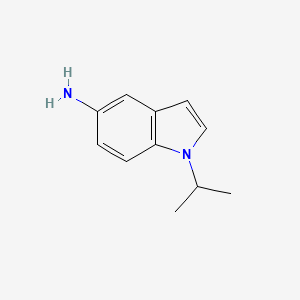

1-isopropyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-propan-2-ylindol-5-amine |

InChI |

InChI=1S/C11H14N2/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-8H,12H2,1-2H3 |

InChI Key |

KOTSNSOZDLEYLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Isopropyl 1h Indol 5 Amine

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom within the indole ring (N1) in this specific compound is substituted with an isopropyl group. This substitution fundamentally alters its reactivity compared to unsubstituted indole.

In 1-isopropyl-1H-indol-5-amine, the N1 position is occupied by an isopropyl group, making it a tertiary nitrogen. This substitution prevents direct protonation at the N1 position. The isopropyl group, being an electron-donating alkyl group, slightly increases the electron density of the indole ring system through an inductive effect. This electronic contribution, however, does not render the N1 atom basic. The primary site of protonation for the molecule under acidic conditions would be the more basic primary amine at the C5 position.

| Compound | Structure | pKa of Conjugate Acid | Comments |

|---|---|---|---|

| Indole | C₈H₇N | -3.6 | Protonation occurs at C3; N1 lone pair is part of the aromatic system. wikipedia.org |

| Pyrrole (B145914) | C₄H₅N | -3.8 | N1 lone pair is delocalized within the aromatic ring. msu.edu |

| Imidazole | C₃H₄N₂ | 7.0 | The non-bonding lone pair on one nitrogen is available for protonation. |

| Isopropylamine | C₃H₉N | 10.63 | Typical primary aliphatic amine with a localized lone pair. |

The indole nitrogen in this compound is tertiary, being bonded to two carbon atoms within the pyrrole ring and the isopropyl group's carbon atom. As a result, it lacks the necessary hydrogen atom for deprotonation, which is the typical first step for N-alkylation or N-acylation of indoles. Therefore, further alkylation or acylation reactions directly at the N1 position are not feasible under standard conditions. The presence of the N1-isopropyl substituent directs any such electrophilic attack to other reactive sites on the molecule, primarily the C3 position of the indole ring or the C5-amino group.

Reactivity of the Primary Amine Functionality at C5

The primary amine at the C5 position is a classical aromatic amine and represents a major center of reactivity in the molecule. It readily participates in reactions typical of nucleophilic aromatic amines.

The lone pair of electrons on the nitrogen of the C5-amino group is available for nucleophilic attack on various electrophiles.

Acylation: this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction proceeds via nucleophilic acyl substitution to form a stable N-acylated indole derivative (an amide). This transformation is often used to protect the amine functionality or to introduce new functional groups.

Imine Formation: The primary amine reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and may require acidic or basic catalysis and the removal of water to drive the equilibrium toward the imine product. The resulting imine can be a valuable intermediate for further synthetic transformations.

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds. wikipedia.org this compound can serve as the amine component in this reaction. When treated with an aldehyde or a ketone, it forms an intermediate imine (or enamine) which is then reduced in situ to the corresponding secondary amine. chemistrysteps.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed because they are selective for the protonated imine intermediate over the starting carbonyl compound. wikipedia.orgchemistrysteps.com This one-pot procedure provides a direct and efficient route to N-alkylated or N-arylated derivatives of the parent amine. youtube.com

| Carbonyl Compound | Reducing Agent | Resulting Secondary Amine Product |

|---|---|---|

| Acetone | NaBH₃CN | N-isopropyl-1-isopropyl-1H-indol-5-amine |

| Benzaldehyde | NaBH(OAc)₃ | N-benzyl-1-isopropyl-1H-indol-5-amine |

| Cyclohexanone | NaBH₃CN | N-cyclohexyl-1-isopropyl-1H-indol-5-amine |

Aromatic amines are susceptible to oxidation, and the C5-amino group of this compound is no exception. The oxidation can be complex, often leading to a mixture of products, including deeply colored polymeric materials, depending on the oxidant and reaction conditions. mdpi.com

Potential oxidation pathways include:

Formation of Quinone-imines: Mild oxidation can lead to the formation of quinone-type structures. The indole ring system can be oxidized, and the amine can participate in the formation of a quinone-imine, which are often unstable and prone to polymerization.

Formation of Nitro Derivatives: Strong oxidizing agents can convert the primary amine to a nitro group (-NO₂).

Radical Cation Formation: Electrochemical or chemical one-electron oxidation can generate a nitrogen-centered radical cation. researchgate.net These reactive intermediates can undergo various subsequent reactions, including dimerization or polymerization. Studies on the oxidation of indole itself show that it can lead to the formation of peroxy radicals and other oxidized products. copernicus.orgcopernicus.org

The specific pathway and products are highly dependent on the oxidizing agent, solvent, and pH of the reaction medium.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Core

The indole nucleus is inherently electron-rich, making it highly reactive towards electrophiles. The presence of both an N-isopropyl group and a C5-amino group further enhances this reactivity, while also directing the position of substitution.

In electrophilic aromatic substitution (EAS) reactions, the position of attack on the indole ring is governed by the ability of the heteroatom and existing substituents to stabilize the resulting cationic intermediate (the arenium ion). For the indole ring system, electrophilic attack is overwhelmingly favored at the C3 position. This preference is attributed to the ability of the nitrogen atom to delocalize the positive charge of the intermediate without disrupting the aromaticity of the benzene (B151609) ring.

The substituents on this compound exert a synergistic directing effect. The N-isopropyl group is a weak activating group that directs electrophilic attack to the C3 position. The C5-amino group is a strong activating, ortho-, para-directing group. In the context of the indole ring, this means it strongly activates the C4 and C6 positions.

The combined influence of these two groups results in a distinct regiochemical outcome. While the inherent reactivity of the indole ring favors C3 substitution, the powerful activating effect of the C5-amino group significantly enhances the nucleophilicity of the C4 and C6 positions. Therefore, the outcome of an electrophilic substitution reaction on this compound will depend on the nature of the electrophile and the reaction conditions. For many electrophiles, substitution is expected to occur preferentially at the C4 or C6 position due to the strong directing effect of the amino group. However, with certain electrophiles or under specific conditions, C3 substitution may also be observed.

| Position | Directing Effect of N-Isopropyl Group | Directing Effect of C5-Amino Group | Overall Predicted Reactivity |

| C2 | Weakly activating | Neutral | Low |

| C3 | Strongly activating | Neutral | High (inherent reactivity) |

| C4 | Neutral | Strongly activating (ortho) | Very High |

| C6 | Neutral | Strongly activating (para) | Very High |

| C7 | Neutral | Weakly activating | Moderate |

Nucleophilic aromatic substitution (NAS) on the indole core is generally less facile due to the electron-rich nature of the ring system. Such reactions typically require the presence of a strong electron-withdrawing group on the aromatic ring and a good leaving group. In the case of this compound, the presence of two electron-donating groups (isopropyl and amino) makes the indole ring even less susceptible to nucleophilic attack. Therefore, nucleophilic aromatic substitution is not a typical reaction pathway for this compound unless the ring is first modified with potent electron-withdrawing substituents.

Metal-Catalyzed Cross-Coupling Reactions Involving Indole C-H/C-N Bonds

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic compounds through metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, both the C-H and C-N bonds present opportunities for such transformations.

The direct functionalization of C-H bonds is an increasingly important area of research. For the indole ring of this compound, several C-H bonds could potentially undergo metal-catalyzed activation and subsequent coupling. The C2, C3, C4, C6, and C7 positions are all candidates for such reactions. The regioselectivity of these C-H functionalization reactions is often controlled by the directing ability of existing functional groups. In this molecule, the amino group at C5 could direct a metal catalyst to the C4 or C6 positions. Similarly, the indole nitrogen can also act as a directing group, often favoring functionalization at the C2 position.

The C-N bond of the amino group at the C5 position can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds with aryl, heteroaryl, or alkyl groups. These reactions are typically catalyzed by palladium or copper complexes and are invaluable for the synthesis of more complex amine derivatives.

| Reaction Type | Potential Coupling Site | Catalyst/Reagents (Representative) | Product Type |

| Suzuki-Miyaura Coupling | C-H (e.g., C4, C6) | Pd catalyst, boronic acid | Arylated indole |

| Heck Coupling | C-H (e.g., C2, C4, C6) | Pd catalyst, alkene | Alkenylated indole |

| Sonogashira Coupling | C-H (e.g., C2, C4, C6) | Pd/Cu catalyst, terminal alkyne | Alkynylated indole |

| Buchwald-Hartwig Amination | C-N (at C5) | Pd catalyst, aryl halide/triflate | N-Arylated-5-aminoindole |

It is important to note that the specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be empirically determined to achieve the desired outcome and selectivity for this compound.

Spectroscopic and Advanced Structural Elucidation of 1 Isopropyl 1h Indol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for assigning the carbon-hydrogen framework.

Detailed ¹H NMR data has been reported for complex derivatives, providing insight into the expected chemical shifts for the 1-isopropyl-1H-indole moiety. For instance, in the ¹H NMR spectrum of 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione, recorded in d₆-DMSO, specific signals corresponding to the isopropyl group and aromatic protons of the indole (B1671886) ring are clearly identified. iucr.orgiucr.org The isopropyl group protons typically appear as a characteristic set of signals, while the protons on the indole ring are observed in the aromatic region of the spectrum. iucr.orgiucr.orgnih.gov

Similarly, ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Although specific ¹³C NMR data for 1-isopropyl-1H-indol-5-amine is not detailed in the provided context, data for related structures like other indole derivatives show characteristic peaks for the indole ring system. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a 1-Isopropyl-1H-indole Derivative Data for 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 10.6 | s | NH (Triazole) | iucr.orgiucr.org |

| 10.04 | s | CH=N | iucr.orgiucr.org |

| 7.1–7.6 | m | Ar–H (Indole and Phenyl) | iucr.orgiucr.org |

Note: 's' denotes singlet, 'm' denotes multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending.

For derivatives of this compound, the IR spectrum provides clear evidence for key functional groups. The presence of an amine (N-H) group is indicated by stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com Specifically, primary amines typically show two bands in this area. wpmucdn.com The indole N-H stretch is also found in this region. Aromatic C-H stretching vibrations are observed around 3100 cm⁻¹, while aliphatic C-H stretches, such as those from the isopropyl group, appear just below 3000 cm⁻¹. heteroletters.org

In the reported IR spectrum for the fluvastatin (B1673502) intermediate, 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione, characteristic peaks confirm the presence of N-H, C-H, C=N, and C=C bonds. iucr.org

Table 2: Key IR Absorption Bands for a 1-Isopropyl-1H-indole Derivative Data for 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3220, 3180 | N—H stretch | Amine/Amide | iucr.orgnih.gov |

| 2753 | C—H stretch | Alkyl | iucr.orgnih.gov |

| 1619 | C=N stretch | Imine | iucr.orgnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and confirming the molecular formula of a compound with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass.

For this compound, the expected molecular formula is C₁₁H₁₄N₂. HRMS would be used to measure the exact mass of the molecular ion [M+H]⁺ and compare it to the calculated theoretical mass. This technique provides unambiguous confirmation of the molecular formula, which is a fundamental requirement for the characterization of any new compound. rsc.org While specific HRMS data for the title compound is not available in the provided search results, studies on related indole sulfonamide derivatives have utilized High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) to confirm their calculated molecular formulas. nih.gov For example, the calculated m/z for C₁₅H₁₁FN₄O₅S was confirmed against the found value, demonstrating the power of this technique. nih.gov

X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction studies have been conducted on complex derivatives of 1-isopropyl-1H-indole. For example, the crystal structure of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate for the drug fluvastatin, was determined to be in the orthorhombic crystal system with the space group Pna2₁. scirp.org Another study on a triazole-thione derivative revealed it exists in a trans conformation, with the crystal packing stabilized by N—H⋯S hydrogen bonds and π–π interactions. iucr.orgnih.gov These studies showcase how X-ray crystallography provides unparalleled detail about the solid-state architecture of these molecules. iucr.orgscirp.org

Table 3: Crystallographic Data for a 1-Isopropyl-1H-indole Derivative Data for 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₂FN₅S | iucr.orgnih.gov |

| Key Interactions | N—H⋯S hydrogen bonds, C—H⋯π interactions, π–π stacking | iucr.orgnih.gov |

| Conformation | trans conformation at C=C and N=C bonds | iucr.orgnih.gov |

Vibrational Spectroscopy and Raman Studies

Vibrational spectroscopy encompasses both IR and Raman spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light from a laser source. The two techniques are complementary because the selection rules differ; some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com For example, symmetric bonds like C=C are often strong in Raman spectra. spectroscopyonline.com

Theoretical and Computational Chemistry Studies of 1 Isopropyl 1h Indol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity, which are crucial for rational drug design and development.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. chemrxiv.orgresearchgate.net For indole (B1671886) and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, electronic energies, and molecular orbitals. acs.orgrsc.org The electronic properties of 1-isopropyl-1H-indol-5-amine are influenced by the interplay of the electron-donating amine group and the alkyl isopropyl substituent.

The amine group at the C5 position is expected to increase the electron density of the indole ring system through resonance, which can be quantified by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A higher HOMO energy level generally correlates with a greater propensity to donate electrons, indicating increased reactivity towards electrophiles. Conversely, the LUMO energy level provides information about the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

The substitution of an isopropyl group at the N1 position, while primarily an alkyl group, can influence the electronic properties through inductive effects and also impact the conformational flexibility of the molecule. DFT calculations can precisely model these effects on the electronic distribution and reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Indoles This table presents hypothetical data based on general principles observed in computational studies of indole derivatives to illustrate the expected trends for this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.5 | -0.2 | 5.3 |

| 5-Aminoindole (B14826) | -5.2 | -0.1 | 5.1 |

| 1-Isopropylindole | -5.4 | -0.15 | 5.25 |

| This compound | -5.1 | -0.05 | 5.05 |

Ab Initio Methods for Ground State and Excited State Properties

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy compared to DFT for certain properties, albeit at a greater computational cost. figshare.com These methods are particularly valuable for studying the excited state properties of molecules, which are important for understanding their photophysical behavior. dntb.gov.ua

For indole and its derivatives, the low-lying excited electronic states are of significant interest. chemrxiv.orgresearchgate.net Time-Dependent DFT (TD-DFT) is a commonly used method for calculating vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-visible absorption spectra. chemrxiv.org More advanced ab initio methods like CASPT2 (Complete Active Space Second-order Perturbation Theory) can provide a more accurate description of the excited states, especially in cases where multiple electronic states are close in energy. nih.gov The study of the excited states of this compound would be crucial in predicting its fluorescence properties and potential applications in bio-imaging or as a molecular probe.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment, providing insights that complement the static picture from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the isopropyl group at the N1 position introduces conformational flexibility to this compound. Conformational analysis aims to identify the low-energy conformations of the molecule, which are the most likely to be populated at a given temperature. This can be achieved through systematic or stochastic searches of the conformational space.

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecular motions and interactions. tandfonline.com By simulating the molecule in a solvent, such as water, MD can reveal the influence of the solvent on the conformational preferences and the dynamics of the molecule. uniroma1.it For this compound, MD simulations could be used to study the rotational barrier of the isopropyl group and the hydration of the amine group, which are important for its solubility and interactions with biological macromolecules. tandfonline.com

Docking Studies for Hypothetical Receptor-Ligand Interactions (pre-clinical focus)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov This method is instrumental in preclinical drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. derpharmachemica.com

For this compound, docking studies could be performed with various hypothetical protein targets to explore its potential as a therapeutic agent. The indole scaffold is a known pharmacophore for a wide range of biological targets. nih.gov The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the receptor and scoring them based on a scoring function that estimates the binding free energy. The results of docking studies can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Table 2: Hypothetical Docking Scores of this compound with Various Receptor Classes This table presents illustrative data to demonstrate the potential application of docking studies for this compound.

| Receptor Class | Example Target | Hypothetical Binding Affinity (kcal/mol) |

| Kinases | Pim-1 Kinase | -8.5 |

| G-Protein Coupled Receptors | Serotonin Receptor | -9.2 |

| Enzymes | Dihydrofolate Reductase | -7.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of untested compounds and for optimizing lead compounds. mdpi.com

For indole derivatives, numerous QSAR studies have been reported for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com These studies typically involve the calculation of a large number of molecular descriptors, which can be classified into different categories such as constitutional, topological, geometrical, and electronic descriptors.

A QSAR model for a series of indole derivatives including this compound would involve the following steps:

Data Set Preparation: A dataset of indole derivatives with experimentally determined biological activity is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

The insights gained from a QSAR model can help in identifying the key structural features that are important for the desired biological activity, thereby guiding the design of more potent and selective indole-based therapeutic agents. nih.govmdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randic Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Physicochemical | LogP, Molar Refractivity |

2D and 3D QSAR Methodologies (e.g., CoMFA, CoMSIA)

No published CoMFA or CoMSIA studies were identified.

Pharmacophore Development and Virtual Screening Strategies

No literature was found detailing pharmacophore models derived from or used to screen for this compound.

In Silico Prediction of Molecular Interactions and Binding Affinities

No molecular docking or binding affinity prediction studies for this specific compound are available in the public domain.

Mechanistic Investigations of Pre Clinical Biological Interactions

Elucidation of Molecular Mechanisms of Action

No studies were identified that investigated the molecular mechanisms of action of 1-isopropyl-1H-indol-5-amine, such as enzyme inhibition kinetics or receptor binding profiles.

Interaction with Specific Biomolecular Targets

There is no available research detailing the interaction of this compound with specific biomolecular targets such as protein kinases, DNA, or efflux pumps.

Studies on Cellular Pathway Modulation

Information regarding the modulation of cellular pathways, for instance, effects on cell cycle progression or apoptotic mechanisms, by this compound is not available in the reviewed scientific literature.

Investigation of Allosteric Regulation Mechanisms

No published studies were found that investigate the potential allosteric regulation mechanisms of this compound on any biological target.

Membrane Permeability and Transport Mechanism Studies in Cellular Models

Data from studies on the membrane permeability and transport mechanisms of this compound in cellular models could not be located.

Structure Activity Relationship Sar Studies of Indole Derivatives Featuring N1 Isopropyl and C5 Amine Moieties

Influence of the N1-Isopropyl Group on Potency and Selectivity

The substitution at the N1 position of the indole (B1671886) ring plays a significant role in modulating the molecule's interaction with biological targets. The introduction of an isopropyl group at this position imparts distinct steric and electronic properties that can profoundly influence both potency and selectivity.

The isopropyl group is a moderately bulky and lipophilic substituent. Its presence at N1 can serve several functions. Sterically, it can orient the molecule within a binding pocket, creating more specific and potentially stronger interactions with the target protein. This bulk can also prevent non-productive binding modes or interactions with off-target proteins, thereby enhancing selectivity. Furthermore, the lipophilic nature of the isopropyl group can improve the compound's ability to cross cellular membranes, which may be crucial for reaching intracellular targets.

Conversely, substitution at the N1 nitrogen can sometimes be detrimental to activity, depending on the mechanism of action. For instance, in antioxidant indoles, an unsubstituted N-H group is often key to the hydrogen atom transfer (HAT) mechanism that neutralizes free radicals. In such cases, replacing the hydrogen with an alkyl group like isopropyl would eliminate this activity. The specific impact of the N1-isopropyl group is therefore highly dependent on the biological target and the required binding interactions.

Table 1: Hypothetical Influence of N1-Substituents on Receptor Binding Affinity

| N1-Substituent | Size | Lipophilicity | Potential Impact on Potency | Potential Impact on Selectivity |

|---|---|---|---|---|

| -H | Small | Low | May be essential for H-bonding | Lower |

| -CH₃ (Methyl) | Small | Moderate | Moderate increase | Moderate increase |

| -CH(CH₃)₂ (Isopropyl) | Medium | High | Significant increase (steric fit) | High (prevents off-target binding) |

| -C(CH₃)₃ (tert-Butyl) | Large | Very High | Decrease (steric hindrance) | Variable |

Critical Role of the C5-Amino Group for Biological Engagement

The C5 position on the benzene (B151609) portion of the indole ring is a common site for substitution and is known to be critical for biological engagement. mdpi.com An amino (-NH₂) group at this position can drastically alter the electronic and physicochemical properties of the molecule.

The C5-amino group is a strong electron-donating group by resonance, increasing the electron density of the entire indole ring system. acs.org This enhanced electron density can facilitate crucial π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.

Furthermore, the amino group can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form specific, directional hydrogen bonds with the protein target, which are often a key determinant of binding affinity and specificity. The basic nature of the amine also means it can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in strong ionic interactions or salt bridges with acidic residues like aspartate or glutamate, firmly anchoring the ligand in the binding pocket. The presence of functional groups at the C5 position is a feature of several marketed drugs, highlighting the pharmacological importance of this position. mdpi.com

Systematic Substituent Effects on the Indole Core and Side Chains

The electronic nature of substituents on the indole core is a governing factor in its biological activity. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). ucalgary.ca

EDGs, such as the C5-amino group, increase the electron density of the aromatic system. This generally enhances the nucleophilicity of the indole ring and can strengthen interactions with electron-deficient pockets in a biological target. mdpi.comnih.gov Other EDGs include hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups.

Table 2: Predicted Effect of C5-Substituents on Indole Reactivity and Binding

| C5-Substituent | Electronic Effect | Predicted Impact on π-π Stacking | Predicted Impact on H-Bonding |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Donating | Enhance | Donor/Acceptor |

| -OH (Hydroxyl) | Strongly Donating | Enhance | Donor/Acceptor |

| -OCH₃ (Methoxy) | Donating | Enhance | Acceptor only |

| -Cl (Chloro) | Withdrawing (Inductive) | Weaken | Weak Acceptor |

| -NO₂ (Nitro) | Strongly Withdrawing | Weaken | Acceptor only |

Beyond electronics, the size (steric effects) and fat-solubility (lipophilicity) of substituents are paramount. nih.gov The N1-isopropyl group, for example, contributes both steric bulk and lipophilicity.

Steric factors dictate whether a molecule can physically fit into its target binding site. A substituent that is too large can cause steric clashes, preventing optimal binding and reducing activity. nih.gov Conversely, a well-placed bulky group can promote a favorable binding conformation and enhance selectivity. nih.gov

Positional Isomerism and its Impact on Ligand-Target Recognition

Positional isomerism—the variation in the location of substituents on the indole scaffold—can have a dramatic effect on biological activity. Moving the amino group from the C5 position to C4, C6, or C7, or moving the isopropyl group from N1 to C2 or C3, would create distinct isomers with different shapes, electronic distributions, and hydrogen bonding capabilities.

For example, moving the amino group to the C6 position might place it in a region of the binding pocket that cannot form hydrogen bonds, leading to a significant loss of potency. Similarly, an isomer with the amino group at C4 might create an intramolecular hydrogen bond with the N1-H (if it were unsubstituted), altering its availability for intermolecular interactions. Studies on other classes of molecules have shown that positional isomers can exhibit vastly different biological activities, with one isomer being highly active while another is completely inert. nih.gov This highlights the precise three-dimensional arrangement required for effective ligand-target recognition. The specific placement of the N1-isopropyl and C5-amino groups is therefore not arbitrary but is likely crucial for a specific set of interactions with a given biological target.

Scaffold Hopping and Bioisosteric Replacements in Indole-Based Systems

In drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization. nih.govnih.govresearchgate.net

Scaffold hopping involves replacing the central indole core with a different, but functionally similar, heterocyclic system (e.g., benzimidazole, indazole, or azaindole). The goal is to retain the key binding interactions of the original substituents (like the isopropyl and amino groups) while improving properties such as synthetic accessibility, metabolic stability, or patentability. researchgate.net For 1-isopropyl-1H-indol-5-amine, one might explore replacing the indole with a 1-isopropyl-1H-benzimidazol-5-amine to see if the altered geometry and electronic properties are tolerated or even beneficial.

Bioisosteric replacement is a more subtle modification, involving the substitution of one functional group with another that has similar physical or chemical properties. researchgate.net For the C5-amino group, potential bioisosteres could include a hydroxyl group (-OH), a small amide (-NHC(O)CH₃), or even a methyl group (-CH₃) if the primary role is steric rather than electronic or H-bonding. Each replacement would systematically probe the specific interactions required at that position, helping to refine the pharmacophore model. For instance, replacing -NH₂ with -OH would test the importance of hydrogen bond donation versus the basic character of the amine. These strategies are integral to medicinal chemistry for optimizing lead compounds into viable drug candidates. researchgate.netu-strasbg.fr

Advanced Research Applications of 1 Isopropyl 1h Indol 5 Amine Beyond Traditional Medicinal Chemistry

Application as a Chemical Probe for Biological Systems Investigation (non-therapeutic)

The utility of 1-isopropyl-1H-indol-5-amine as a chemical probe stems from its structural similarity to endogenous signaling molecules, allowing it to interact with biological targets in a specific manner. In non-therapeutic contexts, it can be employed to investigate the function and distribution of these targets without eliciting a therapeutic effect. For instance, derivatives of this compound can be designed to bind to specific receptors or enzymes, enabling researchers to map their presence in tissues or cellular compartments. The isopropyl group at the 1-position of the indole (B1671886) ring can influence the molecule's lipophilicity and steric interactions, potentially fine-tuning its binding affinity and selectivity for its target. The 5-amino group provides a convenient handle for further chemical modification, such as the attachment of reporter groups, without significantly altering the core pharmacophore responsible for target recognition.

| Probe Characteristic | Contribution of this compound Moiety |

| Target Affinity | The indole core mimics endogenous ligands. |

| Selectivity | The N1-isopropyl group can enhance selectivity through specific steric interactions. |

| Modifiability | The 5-amino group serves as a point of attachment for tags. |

Utilization in Affinity Chromatography and Other Separation Sciences as a Ligand

The inherent binding capabilities of the this compound structure make it a candidate for use as a ligand in affinity chromatography. documentsdelivered.com In this technique, the compound is immobilized onto a solid support, creating a stationary phase with a high affinity for a specific target molecule or class of molecules. The 5-amino group is particularly well-suited for covalent attachment to various chromatography resins. When a complex biological mixture is passed through the column, the target molecules bind to the immobilized ligand, while other components are washed away. The retained molecules can then be eluted by changing the buffer conditions. This approach allows for the highly selective purification of proteins, enzymes, or receptors that recognize the indole structure. The specificity of the interaction between this compound and its target can lead to significant purification in a single step.

| Parameter | Description |

| Ligand | This compound |

| Immobilization Site | 5-amino group |

| Separation Principle | Specific binding affinity between the ligand and target molecule. |

| Potential Targets | Proteins or enzymes that recognize the indole scaffold. |

Integration into Novel Functional Materials and Optoelectronic Devices

The electron-rich nature of the indole ring system in this compound makes it an attractive building block for novel functional materials and optoelectronic devices. The delocalized π-electron system can facilitate charge transport, a crucial property for organic semiconductors. The amino group at the 5-position can act as an electron-donating group, further modulating the electronic properties of the molecule. By incorporating this indole derivative into polymers or larger conjugated systems, materials with tailored optical and electronic properties can be developed. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The isopropyl group can enhance the solubility and processability of these materials, which is often a challenge in the fabrication of organic electronic devices.

Development of Fluorescent Tags or Imaging Agents

While this compound itself is not strongly fluorescent, its indole core can be chemically modified to create potent fluorescent tags or imaging agents. The 5-amino group provides a reactive site for the attachment of fluorophores or for the construction of a more extensive conjugated system that enhances fluorescence. For example, it can be reacted with compounds to form derivatives that exhibit desirable photophysical properties, such as a high quantum yield and a large Stokes shift. These fluorescent probes can then be used to label and visualize biological molecules or cellular structures. The specificity of the indole scaffold for certain biological targets can be harnessed to direct the fluorescent tag to a particular location within a cell or tissue, enabling high-resolution imaging and tracking of dynamic biological processes.

Challenges and Future Research Directions for 1 Isopropyl 1h Indol 5 Amine

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of novel indole (B1671886) derivatives is the development of practical and environmentally friendly synthetic routes. Traditional methods for indole synthesis often involve harsh reaction conditions, toxic reagents, and result in significant waste. tandfonline.comresearchgate.net Future research must focus on creating green and sustainable methods for the synthesis of 1-isopropyl-1H-indol-5-amine.

Key areas for development include:

Microwave-Assisted Synthesis: This technique offers rapid, efficient, and convenient pathways for synthesizing organic compounds, including indoles. tandfonline.com Applying microwave irradiation could significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Multicomponent Reactions (MCRs): MCRs allow for the assembly of complex molecules like indole derivatives from simple starting materials in a single step, which improves efficiency and reduces waste. openmedicinalchemistryjournal.comrsc.org

Green Catalysts and Solvents: The exploration of nanocatalysts, solid acid catalysts, and the use of environmentally benign solvents like water or ionic liquids can make the synthesis process more economical and eco-friendly. openmedicinalchemistryjournal.comresearchgate.net

The goal is to develop methodologies that are not only high-yielding but also adhere to the principles of green chemistry, minimizing environmental impact and ensuring economic viability for potential large-scale production. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Methodology | Advantages | Challenges for this compound |

|---|---|---|

| Conventional Methods | Well-established procedures | Often require harsh conditions, toxic reagents, produce significant waste. tandfonline.com |

| Microwave-Assisted | Rapid, energy-efficient, high yields. tandfonline.com | Optimization of reaction conditions (power, time, temperature) for this specific structure. |

| Multicomponent Reactions | High atom economy, procedural simplicity, reduced waste. rsc.org | Identification of suitable starting materials and reaction pathways. |

| Green Catalysis | Use of reusable catalysts, milder reaction conditions, reduced environmental impact. researchgate.net | Catalyst selection and tuning for optimal regioselectivity and yield. |

Deeper Mechanistic Understanding of Molecular Interactions with Novel Biological Targets

While the indole nucleus is known to interact with a wide range of biological targets, the specific interactions of this compound are largely unknown. researchgate.net A significant future challenge is to elucidate its mechanism of action by identifying and characterizing its molecular targets. The indole structure can mimic peptides and bind to various enzymes, offering opportunities to develop drugs with distinct mechanisms of action. researchgate.net

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify the specific proteins, enzymes, or receptors that bind to this compound.

Binding Site Characterization: Using biophysical methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise binding mode of the compound within its biological target. This information is crucial for understanding the basis of its activity.

Pathway Analysis: Investigating how the interaction of this compound with its target(s) modulates cellular signaling pathways, such as kinase cascades (e.g., mTOR) or transcription factor activity (e.g., NF-κB), which are known to be affected by other indole derivatives. researchgate.netwikipedia.org

A thorough understanding of these molecular interactions is essential for rational drug design and the optimization of this compound into a potential therapeutic agent.

Advancement in Predictive Computational Models for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the biological activity of molecules and guide synthetic efforts. For this compound, developing robust computational models is a key future direction to accelerate its development. The absence of experimental structural data for many targets necessitates the use of computational approaches like homology modeling and molecular dynamics. tandfonline.com

Priorities in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of this compound and its analogs with their biological activities. researchgate.net This can help in predicting the potency of new derivatives before they are synthesized.

Molecular Docking and Dynamics: Performing molecular docking simulations to predict the binding affinity and orientation of the compound within the active sites of potential targets. researchgate.net Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. tandfonline.com

ADME/Tox Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. nih.gov Early prediction of these properties is critical to avoid costly failures in later stages of drug development.

These computational models will enable a more targeted and efficient approach to medicinal chemistry, reducing the reliance on time-consuming and expensive trial-and-error synthesis and screening. researchgate.net

Exploration of Underexplored Biological Activities and Cellular Pathways

The indole scaffold is associated with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. researchgate.netnih.govnih.gov However, the specific biological profile of this compound remains to be defined. A major avenue for future research is the systematic screening of this compound to uncover its full therapeutic potential.

Key research initiatives should include:

Broad-Spectrum Biological Screening: Testing the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory and antioxidant activity. nih.govderpharmachemica.com

Investigation of Novel Pathways: Exploring the effect of the compound on less-studied cellular pathways. For instance, its impact on autophagy, senescence-associated secretory phenotype (SASP), or specific immunomodulatory pathways could reveal novel therapeutic applications. wikipedia.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs of this compound to understand how modifications to the indole core, the isopropyl group, and the amine substituent affect biological activity. nih.gov

This comprehensive exploration could identify unexpected and valuable biological activities, expanding the potential applications of this novel indole derivative.

Innovation in Characterization Techniques for Complex Indole Derivatives

The precise structural characterization of novel and complex indole derivatives is fundamental to understanding their chemical properties and biological functions. While standard techniques like FTIR, NMR, and mass spectrometry are essential, future research will benefit from the application of more advanced and innovative analytical methods. derpharmachemica.comresearchgate.net

Future directions in characterization include:

High-Field NMR Spectroscopy: Utilizing high-field NMR instruments to achieve greater resolution and sensitivity, which is crucial for unambiguously determining the structure of complex indole derivatives and their metabolites. spectroscopyonline.com

Quantitative NMR (qNMR): Developing and validating qNMR methods for the accurate and simultaneous quantification of this compound and related compounds in various matrices, which can be more efficient than traditional chromatographic methods. nih.gov

Integrated Spectroscopic Approaches: Combining NMR with other techniques like mass spectrometry (LC-MS/MS) and X-ray crystallography provides complementary data for comprehensive structural elucidation and can help in identifying metabolites and understanding metabolic pathways. sciopen.commdpi.com

Advanced Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) to confirm molecular formulas and using tandem MS to elucidate fragmentation patterns, which aids in structural confirmation and the identification of unknown metabolites. mdpi.com

Innovations in these analytical techniques will provide the detailed structural information necessary to support synthesis, computational modeling, and biological evaluation efforts for this compound. spectroscopyonline.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-isopropyl-1H-indol-5-amine, and what analytical methods confirm its structure?

- Methodology :

- Synthesis : Start with 5-nitroindole, reduce the nitro group to an amine, followed by alkylation with isopropyl bromide under basic conditions (e.g., NaH in DMF). Alternative routes include Fischer indole synthesis using isopropyl hydrazines and ketones .

- Characterization : Use -NMR and -NMR to confirm substitution patterns (e.g., indole C-5 amine and N-1 isopropyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (SHELX software ) resolves stereochemical ambiguities.

Q. How can researchers optimize the purity of this compound during synthesis?

- Methodology :

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity via HPLC (e.g., C18 column, 98.34% purity threshold ).

- Analytical Validation : Compare retention times and spectral data with reference standards (e.g., 5-aminoindole derivatives in PubChem ).

Q. What spectroscopic techniques reliably characterize this compound?

- Methodology :

- NMR : Detect aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm). -NMR distinguishes amine environments.

- FTIR : Identify N-H stretches (~3400 cm) and indole ring vibrations (~1600 cm).

- X-ray Crystallography : Resolve 3D structure using SHELXL refinement , particularly for polymorphic forms.

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound?

- Methodology :

- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to map electron density and HOMO-LUMO gaps. Compare with analogues like 1-methyl-1H-indol-5-amine .

- Experimental Validation : Conduct electrophilic substitution reactions (e.g., bromination) to assess regioselectivity. Monitor kinetics via UV-Vis spectroscopy.

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodology :

- Dose-Response Studies : Test derivatives across a concentration range (e.g., 0.1–100 µM) to establish IC values. Use positive/negative controls (e.g., bisindolylmaleimide derivatives ).

- Assay Optimization : Validate results in multiple cell lines or enzyme systems (e.g., urokinase receptor binding assays ). Statistical analysis (ANOVA) identifies outliers.

Q. How can computational models predict the binding affinity of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like serotonin receptors. Reference crystallographic data from SHELX-refined structures .

- QSAR Studies : Corrogate substituent effects (e.g., isopropyl vs. phenyl groups) using descriptors like logP and polar surface area .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodology :

- Crystallization Screens : Use PEG-based precipitants and vapor diffusion techniques. For twinned crystals, apply SHELXD for phase refinement .

- Data Collection : Optimize resolution (<1.0 Å) with synchrotron radiation. Validate thermal parameters using SHELXL .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported NMR shifts for this compound derivatives?

- Methodology :

- Solvent Effects : Re-run spectra in deuterated DMSO vs. CDCl to assess solvent-induced shifts.

- Dynamic NMR : Probe conformational exchange (e.g., isopropyl rotation) via variable-temperature experiments.

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.